molecular formula C14H16N2OS B15048285 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

Cat. No.: B15048285
M. Wt: 260.36 g/mol
InChI Key: OWAFSVKWXTZPPG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethylpropanoyl group, a phenylamino group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2-dimethylpropanoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the phenylamino and sulfanyl groups, followed by the formation of the enenitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylamino group.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. The phenylamino group may interact with enzymes or receptors, while the sulfanyl group can form covalent bonds with thiol groups in proteins. The enenitrile moiety may also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: A precursor in the synthesis of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different substituents.

    Sulfanylprop-2-enenitrile derivatives: Compounds with similar sulfanyl and enenitrile moieties but different substituents.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enethioamide

InChI

InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18)

InChI Key

OWAFSVKWXTZPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C(C#N)C(=S)NC1=CC=CC=C1)O

Origin of Product

United States

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